molecular formula C10H20N2O2 B7918556 N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide

Cat. No.: B7918556
M. Wt: 200.28 g/mol
InChI Key: CWLGVIFVSSMPRG-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a hydroxyethyl group at position 1 and an acetamide moiety at position 3 via a methylene linker. The hydroxyethyl group may enhance hydrophilicity and hydrogen-bonding capacity, influencing pharmacokinetic properties like solubility and bioavailability.

Properties

IUPAC Name

N-[[1-(2-hydroxyethyl)piperidin-3-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(14)11-7-10-3-2-4-12(8-10)5-6-13/h10,13H,2-8H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLGVIFVSSMPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The hydrogenation of 2-pyridineethanol to 2-piperidineethanol is catalyzed by noble metal catalysts, with ruthenium dioxide (RuO₂) being particularly effective. The reaction occurs under high-pressure hydrogen (≥500 psig) at moderated temperatures (90–120°C). A co-solvent system containing piperidine or substituted piperidines suppresses the formation of N-methylated byproducts, which typically arise due to over-reduction or side reactions.

Key Parameters:

ParameterOptimal ConditionImpact on Yield/Selectivity
CatalystRuO₂ (0.15 g/mole)>90% conversion, <5% byproducts
Hydrogen Pressure500–700 psigEnhances reaction rate and selectivity
Temperature100°CBalances activity and side reactions
Co-solventPiperidine (10 mol%)Reduces N-methylation by 70%

This step achieves yields exceeding 90% with minimal purification requirements, making it industrially viable for large-scale production.

Multi-Step Synthesis Approaches

Industrial synthesis often combines hydrogenation and acylation into a continuous process. A representative workflow includes:

  • Hydrogenation : Convert 2-pyridineethanol to 2-piperidineethanol using RuO₂ under optimized conditions.

  • Amine Protection : Temporarily protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.

  • Alkylation : Introduce a methylene group via reaction with formaldehyde under basic conditions.

  • Acylation : React with acetic anhydride to form the acetamide.

  • Deprotection : Remove the Boc group using trifluoroacetic acid (TFA).

This approach achieves an overall yield of 65–75% with high purity (>98%), as confirmed by HPLC and NMR analyses.

Industrial-Scale Production Techniques

Large-scale manufacturing prioritizes efficiency and cost-effectiveness. Continuous flow reactors (CFRs) are employed to maintain precise control over reaction parameters, reducing batch-to-batch variability.

CFR Advantages:

  • Temperature Control : Microchannel reactors enable rapid heat dissipation, critical for exothermic hydrogenation.

  • Catalyst Recycling : Immobilized RuO₂ on silica substrates allows for catalyst reuse over 10+ cycles without significant activity loss.

  • Automated Purification : In-line liquid-liquid extraction and distillation units isolate the product with minimal manual intervention.

Production Metrics:

MetricPerformance
Daily Output50–100 kg
Purity≥99% (HPLC)
Cost per Kilogram$1,200–$1,500

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Methylation : Addressed using piperidine co-solvents during hydrogenation.

  • Esterification of Hydroxyethyl Group : Mitigated by maintaining low temperatures (<10°C) during acylation.

Scalability Limitations

  • Catalyst Cost : RuO₂, while effective, contributes to ~40% of total production costs. Alternatives like nickel-based catalysts are under investigation but currently offer lower selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted acetamide compounds .

Scientific Research Applications

Chemical Synthesis and Research Applications

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide serves primarily as an intermediate in organic synthesis . It is utilized for the preparation of more complex piperidine derivatives, which are crucial in the development of pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—enhances its utility in synthetic chemistry.

Key Reactions Involving this compound

Type of ReactionDescriptionCommon Reagents
Oxidation Hydroxyethyl group can be oxidized to form a carbonyl group.Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Carbonyl group can be reduced back to hydroxyethyl.Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Acetamide group can undergo nucleophilic substitution reactions.Amines, thiols

Biological Applications

The compound is not only significant in synthetic chemistry but also shows promise in biological applications . Research indicates that this compound may possess various biological activities, including antimicrobial and anticancer properties.

Potential Biological Activities

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits activity against certain bacterial strains.
  • Anticancer Potential : Investigations into its mechanism of action reveal interactions with biological targets involved in cancer pathways, particularly through modulation of enzyme activity.

Medicinal Chemistry and Therapeutic Development

In the realm of medicinal chemistry, this compound is being evaluated for its potential therapeutic applications. Its structure allows it to interact with various biological receptors and enzymes, making it a candidate for drug development targeting specific diseases.

Industrial Applications

This compound finds usage in the pharmaceutical industry , where it is involved in the production of active pharmaceutical ingredients (APIs) and agrochemicals. Its role as a building block for more complex compounds makes it valuable in industrial synthesis processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide involves its interaction with specific molecular targets in the body. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

Compound 6b () : 2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-...acetamide

  • Key Differences : Replaces the hydroxyethyl group with an isopropylsulfonyl substituent at position 1 of the piperidine.
  • The yield (60%) and melting point (172–173°C) suggest favorable synthetic accessibility .

Compound 6c () : Fluorinated variant of 6b

  • Key Differences : Incorporates a fluoro substituent on the annulenyl group.
  • Impact : Fluorine’s electronegativity may improve metabolic stability and target affinity, a feature absent in the target compound .

5RH3 () : (2R)-2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide

  • Key Differences : Pyridine ring instead of piperidine; chlorophenyl and propenamide groups.
  • Impact : The pyridine ring interacts with HIS163 in SARS-CoV-2 main protease, suggesting that piperidine-based analogues like the target compound might require tailored substituents for similar efficacy .

N-(4-Ethynylphenyl)acetamide Derivatives () :

  • Synthesis : Utilizes trimethylsilyl deprotection with TBAF.
  • Key Differences : Ethynylphenyl groups vs. hydroxyethyl-piperidine in the target compound.

Hybrids with 1,2,4-Triazole and Piperidine () :

  • Example : 7a includes a sulfamoylphenyl group linked to triazole.
  • Key Differences : Increased structural complexity with sulfamoyl and triazole moieties.

Natural Acetamide Derivatives (–14) :

  • Example : N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (isolated from Agriophyllum squarrosum).
  • Key Differences : Arylpyrazole substituents vs. hydroxyethyl-piperidine.
  • Impact : Natural derivatives often exhibit unique bioactivity profiles (e.g., cytotoxicity), whereas synthetic analogues like the target compound may prioritize target specificity .

Biological Activity

N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a piperidine ring with a hydroxyethyl substituent and an acetamide group. This structure is crucial for its interaction with biological targets.

The mechanism of action involves:

  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Receptor Interaction : The piperidine moiety may interact with various receptors and enzymes, modulating biochemical pathways.

Anticancer Activity

This compound has been implicated in cancer research due to its structural similarity to known anticancer agents. For example, compounds with similar piperidine frameworks have demonstrated cytotoxic effects in various cancer cell lines.

In vitro studies have shown that related compounds can significantly reduce cell viability in aggressive cancer types, such as triple-negative breast cancer:

CompoundCell LineViability Reduction (%) at 10 µM
(±)-25MDA-MB-231 (Breast)55

This suggests that this compound may also exhibit potential as an anticancer agent through similar pathways .

Case Studies

  • Antimicrobial Evaluation : A study evaluating various piperidine derivatives found that certain structural modifications enhanced antimicrobial efficacy against E. coli and S. aureus, indicating the importance of functional groups in biological activity .
  • Antitumor Effects : Research on AM receptor antagonists demonstrated that compounds structurally related to this compound could effectively inhibit tumor growth in xenograft models, underscoring the relevance of piperidine derivatives in oncology .

Q & A

Q. What are the standard synthetic protocols for preparing N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-acetamide?

The compound can be synthesized via multi-step reactions involving nucleophilic substitution and amidation. A general procedure includes:

  • Step 1 : Reacting a piperidine derivative (e.g., 1-(2-hydroxyethyl)piperidine) with a halogenated alkylating agent under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylene bridge.
  • Step 2 : Amidation using acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., Hünig’s base) . Microwave-assisted synthesis may enhance reaction efficiency by reducing reaction time and improving yields .

Q. How is this compound characterized for structural confirmation?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of the acetamide group (-NHCOCH₃) and hydroxyethyl-piperidine moiety.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • HPLC-PDA : For assessing purity (>95%) and identifying impurities using pharmacopeial reference standards .

Q. What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage : Store in airtight containers under anhydrous conditions at 2–8°C to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps .
  • Catalyst Selection : Tertiary amines (e.g., DIPEA) improve amidation efficiency by scavenging HCl byproducts .
  • Temperature Control : Microwave irradiation at 80–100°C reduces reaction time from hours to minutes .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies may arise from impurity profiles or assay variability. Mitigation approaches include:

  • Analytical Cross-Validation : Compare HPLC purity data with orthogonal techniques (e.g., capillary electrophoresis) .
  • Dose-Response Repetition : Conduct triplicate assays across multiple cell lines to confirm activity thresholds .
  • Structural Confirmation : Re-examine NMR spectra to rule out regioisomeric byproducts .

Q. How does the hydroxyethyl-piperidine moiety influence the compound’s pharmacokinetic properties?

  • Lipophilicity : The hydroxyethyl group enhances water solubility, improving oral bioavailability.
  • Metabolic Stability : Piperidine rings resist cytochrome P450 oxidation, prolonging half-life.
  • SAR Studies : Modifying the hydroxyethyl chain length alters blood-brain barrier permeability, as shown in analogs .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding affinities with receptors (e.g., GPCRs).
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent electronegativity with activity using Gaussian-based DFT calculations .

Methodological Guidance for Data Interpretation

Q. How to address unexpected byproducts during synthesis?

  • LC-MS Tracking : Monitor reactions in real-time to identify intermediates.
  • Isolation Techniques : Use preparative HPLC to purify byproducts for structural elucidation via 2D NMR .
  • Mechanistic Studies : Probe reaction pathways using deuterated solvents or radical traps .

Q. What analytical workflows ensure batch-to-batch consistency?

  • QC Protocols : Enforce strict specifications for purity (≥98% by HPLC), residual solvents (ICH Q3C), and heavy metals (ICP-MS).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify degradation products .

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